3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-6-(4-methoxyphenyl)-1,2,4-triazin-5-ol
Description
The compound 3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-6-(4-methoxyphenyl)-1,2,4-triazin-5-ol features a 1,2,4-triazin-5-ol core substituted with a 2-(3,4-dimethoxyphenyl)ethylamino group at position 3 and a 4-methoxyphenyl group at position 4. The triazine ring system is a heterocyclic scaffold known for its diverse biological and chemical applications, including pharmaceutical and agrochemical uses .
Properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethylamino]-6-(4-methoxyphenyl)-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-26-15-7-5-14(6-8-15)18-19(25)22-20(24-23-18)21-11-10-13-4-9-16(27-2)17(12-13)28-3/h4-9,12H,10-11H2,1-3H3,(H2,21,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCUGCAPLOIRND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(NC2=O)NCCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-6-(4-methoxyphenyl)-1,2,4-triazin-5-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters. The nature of these interactions often involves inhibition or modulation of enzyme activity, which can lead to altered biochemical pathways and physiological responses.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress responses and apoptosis. Additionally, it can alter cellular metabolism by influencing the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of monoamine oxidase, resulting in increased levels of neurotransmitters. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions and responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged activation or inhibition of specific pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-inflammatory or neuroprotective properties. At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where a specific dosage range produces optimal benefits without significant side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can influence the activity of enzymes involved in the synthesis and degradation of neurotransmitters, thereby affecting their levels in the brain. Additionally, it may alter the balance of metabolic intermediates, leading to changes in cellular energy production and utilization.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. It is transported by specific transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cells, it can accumulate in specific compartments or organelles, where it exerts its effects. The localization and accumulation of the compound can influence its efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it influences mitochondrial function and energy production. The subcellular localization can also affect the compound’s interactions with other biomolecules and its overall biological activity.
Biological Activity
3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-6-(4-methoxyphenyl)-1,2,4-triazin-5-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biochemical properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H22N4O4
- Molecular Weight : 382.42 g/mol
- IUPAC Name : 3-[2-(3,4-dimethoxyphenyl)ethylamino]-6-(4-methoxyphenyl)-1,2,4-triazin-5-one
The biological activity of this compound is attributed to its interaction with various biological targets:
- Enzyme Interaction : It has been shown to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. This inhibition leads to increased levels of neurotransmitters such as serotonin and dopamine, which may contribute to its neuroprotective effects.
- Cell Signaling Modulation : The compound influences cell signaling pathways that regulate apoptosis and oxidative stress responses, potentially offering therapeutic benefits in neurodegenerative diseases and cancers.
Anticancer Activity
Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies have demonstrated that this compound can reduce cell viability in various cancer cell lines by inducing apoptosis and inhibiting proliferation. The IC50 values for related compounds often range from 1.61 µg/mL to 1.98 µg/mL against different cancer types .
| Compound | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Jurkat |
| Compound B | 1.98 ± 1.22 | A-431 |
Anti-inflammatory Effects
In animal models, lower doses of the compound have shown promising anti-inflammatory effects. These effects are likely mediated through the modulation of pro-inflammatory cytokines and pathways involved in inflammation.
Study on Neuroprotective Effects
A study evaluated the neuroprotective potential of the compound in a rodent model of neurodegeneration. The results indicated that administration of the compound significantly improved cognitive function and reduced markers of oxidative stress compared to control groups.
Antitumor Activity Assessment
Another study focused on the compound's antitumor activity against lung cancer cells (A549). Treatment with the compound resulted in a significant decrease in cell viability (approximately 59.9% at a concentration of 25 μM), suggesting its potential as a therapeutic agent in lung cancer treatment .
Pharmacokinetics and Metabolism
The pharmacokinetics of this compound are crucial for understanding its biological activity:
- Absorption and Distribution : The compound is absorbed effectively when administered orally and distributed throughout body tissues.
- Metabolic Pathways : It undergoes hepatic metabolism primarily through phase I reactions involving cytochrome P450 enzymes, which influence its efficacy and safety profile .
Scientific Research Applications
The compound 3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-6-(4-methoxyphenyl)-1,2,4-triazin-5-ol, also known by its CAS number 881435-87-6, has a molecular formula of and a molecular weight of 382.4 . While specific applications of this exact compound are not widely documented, similar compounds and derivatives, particularly 1,3,5-triazine derivatives, have shown potential in medicinal chemistry, specifically targeting adenosine receptors and exhibiting anti-cancer activities .
Scientific Research Applications
Triazine Derivatives and Adenosine Receptors
- Adenosine Receptor Research: Derivatives of 1,3,5-triazine have been identified as ligands that modulate adenosine receptors (ARs). The type of substituents on the triazine scaffold can alter the subtype selectivity of adenosine receptors, suggesting that triazine modifications could be optimized to produce selective ligands for different subtypes of ARs .
- hA1 and hA3 Adenosine Receptors: Some triazine derivatives have demonstrated good binding affinity to both hA1 and hA3AR, which are known to play a role in tumor proliferation. For instance, compounds 9a and 11b showed good binding affinity to both hA1 and hA3AR .
- hA1AR Inhibition and Cancer Cell Viability: Compound 9c exhibited the highest binding affinity to hA1AR and also showed a significant inhibitory effect on lung cancer cell viability. In A549 and NCI-H1299 lung cancer cells treated with 25 μM of 9c, cell viability significantly decreased . Further studies revealed that 9c induces cell death in lung cancer cell lines by increasing intracellular reactive oxygen species (ROS) and depolarizing the mitochondrial membrane potential .
Data Table: Inhibition of hAR Subtypes by Triazine Derivatives
| Compound | hA1AR | hA2AAR | hA2BAR | hA3AR |
|---|---|---|---|---|
| 11a | >90% | Low | Low | >90% |
| 11b | >90% | Low | Low | >90% |
Note: The table represents the percentage inhibition at the four hAR subtypes with 10 μM of synthesized compounds .
Case Studies
- Compound 9c as an Anti-Cancer Agent: Compound 9c was found to inhibit cell viability in lung cancer cell lines, leading to cell death. A cell viability assay showed a significant decrease in cell viability to 59.9% in A549 cells and to 68.8% in NCI-H1299 cells when treated with 25 μM of compound 9c . This suggests that this compound derivatives could be further explored as potential anti-cancer agents .
- Molecular Docking Studies: Molecular docking studies have been used to predict the binding mode of 1,3,5-triazine derivatives to hA1 and hA3AR . These studies provide insights into how these compounds interact with adenosine receptors at a molecular level, which can aid in the design of more effective and selective ligands .
Other Triazine Derivatives
- 2-(3,4-Dimethoxyphenyl)-5-{[2-(4-hydroxy-3-methoxyphenyl)ethyl]amino}-2-(propan-2-yl)pentanenitrile: This compound, with a similar dimethoxyphenyl and ethylamino structure, has a molecular weight of 426.5 g/mol and the molecular formula .
- Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methoxyquinoline-3-carboxylate: Another related compound, with a molecular weight of 410.5 g/mol and the molecular formula .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazine Derivatives with Methoxyphenyl Substituents
Key Observations :
- The target compound’s 1,2,4-triazine core differs from the 1,3,5-triazine in pesticides like triflusulfuron, which are optimized for enzyme inhibition .
Triazole and Triazolone Derivatives
Key Observations :
- Triazolones, like the compound in , exhibit broad bioactivity (e.g., antimicrobial) due to their ability to mimic peptide bonds or disrupt enzyme active sites. The target compound’s triazine core may offer alternative binding modes.
- The thiazolo-triazol derivative shares the 3,4-dimethoxyphenyl group but incorporates a fused thiazole ring, highlighting how core modifications alter electronic properties and solubility.
Benzamide and Phenethylamine Derivatives
Key Observations :
- Rip-B shares the 3,4-dimethoxyphenethylamine moiety but lacks the triazine core, emphasizing the role of the heterocycle in directing reactivity or bioactivity.
- The azanium derivative demonstrates how cationic charge and hydration influence crystallinity, suggesting the target compound’s hydroxyl group may enhance solubility compared to quaternary ammonium salts.
Structural and Functional Insights
- However, the hydroxyl group on the triazine may counterbalance this by increasing polarity .
- Core Heterocycle Comparison :
- 1,2,4-Triazine vs. 1,3,5-Triazine : The 1,2,4-triazine’s asymmetry allows for regioselective functionalization, unlike the symmetric 1,3,5-triazine in herbicides .
- Triazine vs. Triazole : Triazoles (e.g., ) often exhibit stronger hydrogen-bonding capacity due to their nitrogen-rich cores, whereas triazines may prioritize π-π interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
